Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride Methiopropamine is a structural analog of methamphetamine in which the phenyl group has been replaced by thiophene with the sulfur atom at the 2 position. Methiopropamine 3’-thiophene isomer is an isomer of methiopropamine that has the sulfur atom of the thiophene group at the 3 position. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Brand Name: Vulcanchem
CAS No.: 857361-90-1
VCID: VC0164167
InChI: InChI=1S/C8H13NS.ClH/c1-7(9-2)5-8-3-4-10-6-8;/h3-4,6-7,9H,5H2,1-2H3;1H
SMILES: CC(CC1=CSC=C1)NC.Cl
Molecular Formula: C8H14ClNS
Molecular Weight: 191.717

Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride

CAS No.: 857361-90-1

Cat. No.: VC0164167

Molecular Formula: C8H14ClNS

Molecular Weight: 191.717

* For research use only. Not for human or veterinary use.

Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride - 857361-90-1

Specification

CAS No. 857361-90-1
Molecular Formula C8H14ClNS
Molecular Weight 191.717
IUPAC Name N-methyl-1-thiophen-3-ylpropan-2-amine;hydrochloride
Standard InChI InChI=1S/C8H13NS.ClH/c1-7(9-2)5-8-3-4-10-6-8;/h3-4,6-7,9H,5H2,1-2H3;1H
Standard InChI Key MOLMVRYJRLEFIQ-UHFFFAOYSA-N
SMILES CC(CC1=CSC=C1)NC.Cl

Introduction

Chemical Identity and Nomenclature

Primary Chemical Identifiers

Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride is a defined chemical entity with several systematic and alternative names. The compound is registered with specific chemical identifiers that enable its unambiguous identification in scientific literature and databases. These identifiers serve as critical reference points for researchers working with this compound.

The compound is formally identified through the following key identifiers:

Identifier TypeValue
CAS Number857361-90-1
European Community (EC) Number878-526-2
PubChem CID73994837
InChIInChI=1S/C8H13NS.ClH/c1-7(9-2)5-8-3-4-10-6-8;/h3-4,6-7,9H,5H2,1-2H3;1H
InChIKeyMOLMVRYJRLEFIQ-UHFFFAOYSA-N
SMILESCC(CC1=CSC=C1)NC.Cl

The compound has been documented in chemical databases since 2014, with recent updates to its record as of March 1, 2025 .

Synonyms and Alternative Nomenclature

Several synonyms exist for this compound, reflecting different naming conventions and structural interpretations:

  • methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride

  • N-methyl-1-thiophen-3-ylpropan-2-amine;hydrochloride

  • Methiopropamine 3'-thiophene isomer (hydrochloride)

  • methyl(1-(thiophen-3-yl)propan-2-yl)amine hydrochloride

These alternative names provide researchers with multiple search terms when investigating this compound in scientific literature and chemical databases.

Structural Characteristics

Molecular Composition

Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride has a defined molecular structure characterized by the following fundamental components:

PropertyValue
Molecular FormulaC₈H₁₄ClNS
Molecular Weight191.72 g/mol
Heavy Atom Count11
Formal Charge0
Covalently-Bonded Unit Count2

The compound consists of a thiophene ring connected at the 3-position to a propan-2-yl chain which bears a methylamine group, with the amine protonated and paired with a chloride counterion to form the hydrochloride salt .

Physical and Chemical Properties

Computed Molecular Properties

The physical and chemical properties of Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride have been computationally determined using various algorithms and models. These properties provide insights into the compound's potential behavior in different chemical environments and its possible interactions with biological systems.

PropertyValueComputational Method
Exact Mass191.0535483 DaPubChem 2.2
Monoisotopic Mass191.0535483 DaPubChem 2.2
Topological Polar Surface Area40.3 ŲCactvs 3.4.8.18
Hydrogen Bond Donor Count2Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count2Cactvs 3.4.8.18
Rotatable Bond Count3Cactvs 3.4.8.18
Complexity95.3Cactvs 3.4.8.18

These molecular descriptors suggest a compound with moderate complexity and limited hydrogen bonding capability. The topological polar surface area of 40.3 Ų indicates a compound with moderate polarity, which may influence its solubility characteristics and membrane permeability .

Spectroscopic Characteristics

Spectroscopic data available for this compound includes 13C NMR spectra. These spectral properties are valuable for compound identification and structural confirmation in analytical settings. The spectroscopic data is copyrighted by W. Robien, Institute of Organic Chemistry, University of Vienna (2016-2025) .

Structural Relationships and Analogues

Position Isomerism and Related Compounds

Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride is structurally related to 2-Methiopropamine [1-(thiophen-2-yl)-2-methylaminopropane], which differs in the positioning of the thiophene substituent (2-position versus 3-position). This positional isomerism can significantly affect the compound's pharmacological and toxicological properties .

2-Methiopropamine has been identified as a thiophene analogue of methamphetamine and has been documented as a recreational stimulant. It was first seized by German police in 2011 and has since been recognized as a compound requiring inclusion in routine drug screening protocols .

Hazard StatementCodeClassification Category
Harmful if swallowedH302Acute toxicity, oral (Category 4)
Causes skin irritationH315Skin corrosion/irritation (Category 2)
Causes serious eye irritationH319Serious eye damage/eye irritation (Category 2A)
May cause respiratory irritationH335Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)

The GHS pictogram associated with these hazards is the "Warning" signal, indicating moderate hazard severity .

Analytical Detection Methods

Sample Preparation Methods

For effective detection, appropriate sample preparation methods are crucial. For urine samples, the following preparation techniques have been effective for the related compound 2-Methiopropamine:

  • Solid-phase extraction without enzymatic cleavage of conjugates

  • Solid-phase extraction following enzymatic cleavage of conjugates

  • Acetylation of phase I metabolites prior to GC-MS analysis

These sample preparation methods enhance the sensitivity and specificity of the analytical techniques, potentially allowing for the detection of Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride at low concentrations in biological matrices.

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